molecular formula C23H27N3O2 B571559 Cumyl-thpinaca CAS No. 1400742-50-8

Cumyl-thpinaca

Cat. No. B571559
M. Wt: 377.488
InChI Key: HINCNLQQLQFMRD-UHFFFAOYSA-N
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Description

Cumyl-thpinaca, also known as SGT-42, is an indazole-3-carboxamide based synthetic cannabinoid . It acts as a potent agonist for the cannabinoid receptors, with approximately 6x selectivity for CB1, having an EC50 of 0.1nM for human CB1 receptors and 0.59nM for human CB2 receptors .


Synthesis Analysis

Cumyl-thpinaca was synthesized and found to have strong activity at CB1 and CB2 . This was confirmed via radioligand binding studies that showed high binding affinities of Cumyl-thpinaca at both CB1 (Ki = 1.23 ± 0.20 nM) and CB2 (Ki = 1.38 ± 0.86 nM) .


Molecular Structure Analysis

The formal name of Cumyl-thpinaca is N-(1-methyl-1-phenylethyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide . Its molecular formula is C23H27N3O2 and has a formula weight of 377.5 .


Chemical Reactions Analysis

The metabolism of Cumyl-thpinaca showed similarities with AM-2201 and JWH-018 . The main metabolites were formed by hydroxylation at the N-pentyl side chain .

Scientific Research Applications

  • Metabolic Profiling : Cumyl-THPINACA undergoes extensive metabolism, with studies identifying various metabolites. Monti et al. (2021) conducted in vitro phase I metabolic profiling of Cumyl-THPINACA, identifying 28 metabolites and suggesting potential biomarkers for screening methods (Monti, Scheurer, & Mercer-Chalmers-Bender, 2021).

  • Cannabinoid Receptor Activity : Research by Asada et al. (2017) on various cumyl carboxamide-type synthetic cannabinoids, including Cumyl-THPINACA, demonstrated their activities as agonists at CB1 and CB2 receptors. These findings are crucial for understanding the effects of such compounds in forensic cases (Asada et al., 2017).

  • In Vitro and In Vivo Pharmacokinetics and Metabolism : Staeheli et al. (2018) explored the metabolism of Cumyl-THPINACA and other related compounds, emphasizing the need for careful selection of metabolites as analytical targets in forensic settings (Staeheli et al., 2018).

  • Pharmacology of Synthetic Cannabinoids : Longworth et al. (2017) studied the pharmacology of cumyl-derived synthetic cannabinoids, including Cumyl-THPINACA, highlighting their potency and efficacy as CB1 and CB2 receptor agonists (Longworth et al., 2017).

  • Identification and Quantification in Biological Samples : Ozturk et al. (2018) focused on identifying urinary marker metabolites of Cumyl-THPINACA, important for confirming intake in forensic toxicology (Öztürk et al., 2018).

  • Characterization and Metabolic Analysis : Another study by Ernst et al. (2019) on 'spice-like' herbal mixtures containing synthetic cannabinoids, including Cumyl-THPINACA, provided insights into the identification and quantification of these compounds (Ernst et al., 2019).

Safety And Hazards

Sweden’s public health agency suggested classifying Cumyl-thpinaca as a hazardous substance on November 10, 2014 . It’s important to note that synthetic cannabinoids can pose serious health risks.

Future Directions

The increasing popularity of synthetic cannabinoids, especially among young people, and their extreme potency pose a serious threat to public health . As these substances are potentially distributed in the future, they will probably have the activities as agonists acting on both CB1 and CB2 receptors .

properties

IUPAC Name

1-(oxan-4-ylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-23(2,18-8-4-3-5-9-18)24-22(27)21-19-10-6-7-11-20(19)26(25-21)16-17-12-14-28-15-13-17/h3-11,17H,12-16H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINCNLQQLQFMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032565
Record name CUMYL-THPINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cumyl-thpinaca

CAS RN

1400742-50-8
Record name N-(1-Methyl-1-phenylethyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CUMYL-THPINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CUMYL-THPINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUMYL-THPINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5GTC3QVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
44
Citations
MC Monti, E Scheurer, K Mercer-Chalmers-Bender - Metabolites, 2021 - mdpi.com
… CUMYL-THPINACA exist, metabolic profiling, resulting in suggested biomarkers for the detection of the consumption of CUMYL-THPINACA… related to CUMYL-THPINACA and AKB48 (…
Number of citations: 3 www.mdpi.com
Y Azuma, T Doi, A Asada, M Tanaka… - Drug Testing and …, 2023 - Wiley Online Library
… of CUMYL-THPINACA confirmed that the compound was mono-hydroxylated at the para position of the cumyl moiety. The analysis of CUMYL-THPINACA … of CUMYL-THPINACA. …
A Asada, T Doi, T Tagami, A Takeda, Y Satsuki… - Forensic …, 2018 - Springer
… -2-yl)-1H-indazole-3-carboxamide (CUMYL-5F-PINACA, 2), and N-(2-phenylpropan-2-yl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide (CUMYL-THPINACA, 5); the …
Number of citations: 21 link.springer.com
Y Fan, X Zong, J Liu, X Ke, Z Huang, Y Xu - Journal of Pharmaceutical and …, 2021 - Elsevier
… The MS 2 spectra of CUMYL-THPINACA also displayed product ions at m/z 119.06570 and 260.13910 which were generated according to the pathways (j) and (l). Then produced the …
Number of citations: 11 www.sciencedirect.com
V Angerer, F Franz, B Moosmann, P Bisel… - Forensic toxicology, 2019 - Springer
Purpose In recent years e-liquids used in electronic cigarettes have become an attractive alternative to smoking tobacco. A new trend is the use of e-liquids containing synthetic …
Number of citations: 46 link.springer.com
MC Monti - 2022 - edoc.unibas.ch
… affinities of CUMYL-THPINACA at both CB1 (… CUMYL-THPINACA exist, metabolic profiling, resulting in suggested biomarkers for the detection of the consumption of CUMYL-THPINACA…
Number of citations: 2 edoc.unibas.ch
M Monti, E Scheurer, K Mercer-Chalmers-Bender - dbe.unibas.ch
… isoforms contribute to the metabolism of CUMYL-THPINACA. … CUMYL-THPINACA was metabolized by various CYP-isoforms, mainly: CYP3A4, CYP3A5, CYP2C8, CYP2D6, and …
Number of citations: 0 dbe.unibas.ch
C Camuto - 2019 - iris.uniroma1.it
… The selected substances are: Methiopropamine, 4, 4’Dimethylaminorex, Pyrovalerone, Methedrone, γ-valerolactone, ADB-CHMICA, CUMYL-THPINACA. 13 All of these substances …
Number of citations: 0 iris.uniroma1.it
D Lee - 2018 - open.bu.edu
Synthetic cannabinoids have become a growing concern in society. The extensive list of synthetic cannabinoids and the abuse rate has drawn the attention by government agencies …
Number of citations: 1 open.bu.edu
C Hess, L Krueger, M Unger… - Drug testing and …, 2017 - Wiley Online Library
Information about stability of synthetic cannabinoids is important to give recommendations for storage conditions in cases in which use of synthetic cannabinoids is suspected. In this …

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